N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-20-15(22)10-11-2-4-12(5-3-11)21-26(23,24)14-8-6-13(7-9-14)25-16(17,18)19/h2-9,21H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOWZSKDXDJMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented by the following chemical formula:
- Molecular Formula : C₁₈H₁₉F₃N₂O₃S
- SMILES Notation : NC@@HC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
This molecular configuration suggests that the compound possesses both hydrophilic and lipophilic characteristics, which may influence its biological interactions.
Research has indicated that this compound exhibits various biological activities, including:
- Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on specific kinases, which are crucial for cell signaling pathways. For instance, studies have shown IC₅₀ values in the nanomolar range against targets like FLT3 kinase, indicating potent activity in inhibiting cell proliferation in cancer models .
- Anticancer Properties : In vitro assays have revealed that this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspase pathways. Notably, it has shown effectiveness against MV4-11 leukemia cells, leading to significant tumor growth inhibition in xenograft models without notable toxicity to normal tissues .
Case Studies and Research Findings
- FLT3 Inhibition : A study highlighted that this compound exhibited strong inhibition of FLT3 with an IC₅₀ value of 7.89 nM. This suggests its potential as a therapeutic agent in treating FLT3-mutant leukemias .
- Apoptotic Induction : Another study reported that the compound induced apoptosis in thyroid carcinoma cells through downregulation of RET signaling pathways, showcasing its multifaceted mechanism of action against various cancer types .
- Neuroprotective Effects : Preliminary findings suggest that this compound may also have neuroprotective properties, potentially through modulation of sphingomyelin metabolism, which is relevant in neurodegenerative diseases like Alzheimer’s .
Biological Activity Summary Table
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Substituents
describes analogs (compounds 5–11 ) synthesized by modifying the amine side chain (e.g., pyrrolidinyl, piperidinyl) while retaining the trifluoromethoxy-phenylacetamide core. Key differences include:
Analogs with Modified Aromatic Substituents
and describe compounds where the trifluoromethoxy group is replaced with chlorophenoxy or sulfanyl groups:
- N-methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide: Synthesized via chlorination, achieving 80% yield under optimized conditions (40°C, 5h) .
- 2-[(4-aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide: Features a sulfanyl linker, which may enhance redox stability .
Table 2: Substituent Effects on Physical Properties
| Compound | Substituent | LogP | Molecular Weight |
|---|---|---|---|
| Target compound | Trifluoromethoxy | ~5.09* | 446.44 |
| 2-[(4-aminophenyl)sulfanyl] analog | Sulfanyl | 5.09 | 446.44 |
| N-methyl-2-[4-(4-chlorophenoxy)] | Chlorophenoxy | N/A | ~318.75† |
*Estimated based on ; †Calculated from .
Pharmacological Activity Comparison
Analgesic and Anti-inflammatory Activity
highlights N-phenylacetamide sulfonamides (e.g., compounds 35–37) with potent analgesic activity. Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) showed efficacy comparable to paracetamol, while 36 and 37 demonstrated anti-hypernociceptive activity .
Receptor Affinity and Selectivity
discusses CCR5 antagonists with methylsulfonylphenyl substituents (log(1/IC50) = 0.904). Replacement with 2-hydroxyguanidine (compound 4n) improved activity (log(1/IC50) = 1.698) .
Physicochemical and Crystallographic Properties
Hydrogen-Bonding and Crystal Stability
and describe N-[4-(4-methoxybenzenesulfonamido)phenyl]sulfonyl acetamide, stabilized by N–H···O and C–H···O interactions . The target compound’s trifluoromethoxy group may reduce hydrogen-bonding capacity compared to methoxy, but its electronegativity could strengthen weak interactions like C–F···H.
Thermal and Solubility Profiles
reports a boiling point of 610.4°C and logP of 5.09 for a trifluoromethoxy-containing analog . These values suggest high thermal stability and lipophilicity, aligning with the target compound’s predicted behavior.
Preparation Methods
Nitro Group Reduction
4-Nitrophenylacetic acid is reduced to 4-aminophenylacetic acid using catalytic hydrogenation (H₂, 50 psi, Pd/C, 25°C) or stoichiometric methods (Fe/HCl). The amine intermediate is highly reactive and requires protection during subsequent steps.
Typical Conditions :
-
Substrate : 4-Nitrophenylacetic acid (5 g, 25.6 mmol)
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Catalyst : 10% Pd/C (0.5 g)
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Solvent : Ethanol (50 mL)
Sulfonamide Coupling Reaction
The sulfonamide linkage is formed by reacting 4-aminophenylacetic acid derivatives with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions.
Reaction Mechanism
The amine nucleophile attacks the electrophilic sulfur center of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Pyridine or triethylamine (Et₃N) is used to scavenge HCl, driving the reaction to completion.
Procedure :
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Substrates : 4-Aminophenylacetic acid methyl ester (3.2 g, 16 mmol), 4-(trifluoromethoxy)benzenesulfonyl chloride (4.1 g, 14.5 mmol)
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Base : Et₃N (3.5 mL, 25 mmol) in anhydrous DCM (50 mL)
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Conditions : Stirred at 0°C for 1 h, then room temperature for 12 h
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Workup : Washed with 1 M HCl (2 × 30 mL), brine (30 mL), dried (MgSO₄), and concentrated
Acetamide Formation and N-Methylation
The carboxylic acid group of the sulfonamide intermediate is converted to the N-methyl acetamide via sequential activation and amidation.
Activation and Amidation
The methyl ester of 4-[4-(trifluoromethoxy)benzenesulfonamido]phenylacetic acid is hydrolyzed to the free acid using LiOH, followed by activation with thionyl chloride to form the acyl chloride. Reaction with methylamine in tetrahydrofuran (THF) yields the target acetamide.
Key Steps :
-
Hydrolysis : LiOH (2.5 eq) in THF/H₂O (3:1, 40 mL), 0°C to RT, 4 h
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Activation : SOCl₂ (5 mL, 68 mmol), reflux, 2 h
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Amidation : Methylamine (40% in H₂O, 10 mL), THF, 0°C, 3 h
Purification and Characterization
Q & A
Q. What are the key synthetic routes for N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Sulfonamide formation via coupling of 4-(trifluoromethoxy)benzenesulfonyl chloride with 4-aminophenylacetamide derivatives under basic conditions (e.g., NaOH in ethanol, reflux) .
- Step 2 : Methylation of the acetamide nitrogen using methyl iodide in the presence of a base like K₂CO₃ in DMF .
- Key conditions : Control of stoichiometry, inert atmosphere (N₂), and purification via column chromatography to isolate intermediates. Yields are optimized by maintaining temperatures between 60–80°C and using anhydrous solvents .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios, particularly for the trifluoromethoxy (-OCF₃) and sulfonamide (-SO₂NH-) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Q. How do the trifluoromethoxy and sulfonamide groups influence the compound’s physicochemical properties?
- Trifluoromethoxy (-OCF₃) : Enhances lipophilicity (logP) and metabolic stability due to electron-withdrawing effects, improving membrane permeability .
- Sulfonamide (-SO₂NH-) : Contributes to hydrogen bonding with biological targets (e.g., enzymes) and modulates solubility in polar solvents .
- Combined effects: These groups balance solubility and bioavailability, critical for in vivo applications .
Advanced Research Questions
Q. What structure-activity relationship (SAR) studies highlight the role of the trifluoromethoxy group in biological activity?
- Comparative studies : Replace -OCF₃ with -OCH₃ or -CF₃ in analogues. -OCF₃ shows superior binding affinity to inflammatory targets (e.g., COX-2) due to its electronegativity and steric profile .
- Data example : Analogues with -OCF₃ exhibit IC₅₀ values 3–5× lower than -OCH₃ derivatives in enzyme inhibition assays .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Single-crystal X-ray diffraction (using SHELX software ) reveals bond angles and non-covalent interactions (e.g., hydrogen bonds between sulfonamide and adjacent aromatic rings) .
- Key findings : The trifluoromethoxy group adopts a perpendicular orientation relative to the benzene ring, minimizing steric clashes and optimizing target binding .
Q. What methodologies address contradictions between in vitro and in vivo efficacy data?
- In vitro-in vivo correlation (IVIVC) : Adjust pharmacokinetic parameters (e.g., protein binding, metabolic clearance) using hepatic microsome assays .
- Case study : Discrepancies in cytotoxicity (in vitro IC₅₀ = 2 μM vs. in vivo ED₅₀ = 10 mg/kg) were resolved by identifying rapid glucuronidation in liver microsomes, prompting structural modifications to block metabolic sites .
Q. How can solubility challenges be mitigated without compromising bioactivity?
- Strategies :
- Co-solvents : Use DMSO/PEG 400 mixtures in preclinical formulations .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo to release the active compound .
- Data : Solubility increases from 0.1 mg/mL (pure compound) to 5 mg/mL with 10% PEG 400 .
Q. Which computational methods predict binding modes with biological targets?
- Density Functional Theory (DFT) : Models electron distribution in -OCF₃ and sulfonamide groups to predict electrostatic interactions with target proteins .
- Molecular Dynamics (MD) : Simulates ligand-receptor binding stability; e.g., stable hydrogen bonds between sulfonamide and Arg120 in COX-2 over 50 ns simulations .
Q. What toxicological screening approaches are recommended for early-stage development?
- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- hERG assay : Evaluate cardiac toxicity via patch-clamp studies (IC₅₀ > 10 μM suggests low risk) .
- In vivo acute toxicity : Dose escalation in rodents (LD₅₀ > 500 mg/kg indicates acceptable safety) .
Q. How do structural modifications affect metabolic stability in hepatic systems?
- Cytochrome P450 (CYP) profiling : Identify major metabolizing enzymes (e.g., CYP3A4) using recombinant isoforms .
- Modification strategy : Replace labile methyl groups with deuterium or fluorine to slow oxidative metabolism (e.g., t₁/₂ increased from 2.5 to 6.7 hours) .
Q. What experimental designs validate synergistic effects with existing therapeutics?
- Combination index (CI) method : Use Chou-Talalay plots to quantify synergy (CI < 1) in cancer cell lines (e.g., CI = 0.8 with doxorubicin in MCF-7 cells) .
- Mechanistic studies : RNA sequencing to identify overlapping pathways (e.g., apoptosis induction via Bcl-2 suppression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
